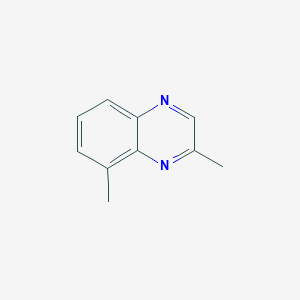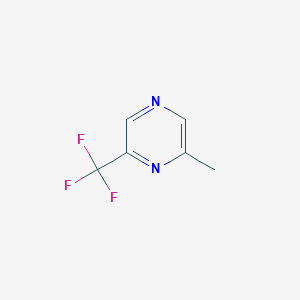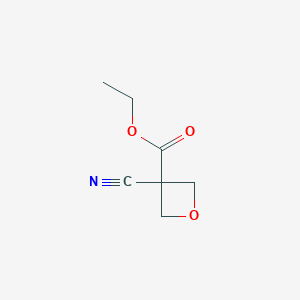
(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and provides a direct route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidine derivatives often involves the use of microwave irradiation and solid supports to enhance reaction efficiency and yield. For example, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported as an effective method .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include functionalized azetidines, oxetanes, and various substituted derivatives, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar reactivity but lacking the methoxycarbonyl group.
Oxetane derivatives: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Uniqueness
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a methoxycarbonyl group and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile intermediate for further chemical transformations .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
UMTGFXBGKMEXAO-SCSAIBSYSA-N |
SMILES isomérico |
COC(=O)N1CC[C@@H]1C(=O)O |
SMILES canónico |
COC(=O)N1CCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)






![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
